molecular formula C25H25F3N4O6 B8102985 Delamanid-D4

Delamanid-D4

Cat. No.: B8102985
M. Wt: 538.5 g/mol
InChI Key: XDAOLTSRNUSPPH-HALYWNOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delamanid D4 is a deuterium-labeled derivative of Delamanid, an anti-tuberculosis agent. Delamanid is a nitro-dihydro-imidazooxazole compound that exhibits potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Delamanid D4 is primarily used in research to study the pharmacokinetics and metabolism of Delamanid.

Scientific Research Applications

Delamanid D4 has several scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Delamanid in biological systems.

    Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Delamanid.

    Drug Interaction Studies: Used to investigate potential interactions between Delamanid and other drugs.

    Biological Research: Employed in studies related to the mechanism of action of Delamanid and its effects on Mycobacterium tuberculosis.

    Industrial Research: Utilized in the development and optimization of anti-tuberculosis therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delamanid D4 involves the incorporation of deuterium atoms into the Delamanid molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for Delamanid D4 are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of Delamanid D4 would follow similar principles as the synthesis of Delamanid, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: Delamanid D4, like Delamanid, undergoes several types of chemical reactions, including:

    Reduction: The nitro group in Delamanid can be reduced to an amine group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major products include various oxidized forms of the nitro group.

    Substitution: The major products depend on the substituent introduced during the reaction.

Comparison with Similar Compounds

    Pretomanid: Another nitroimidazole compound used to treat multidrug-resistant tuberculosis.

    Bedaquiline: A diarylquinoline compound that targets the ATP synthase enzyme in Mycobacterium tuberculosis.

Uniqueness of Delamanid D4: Delamanid D4 is unique due to its deuterium labeling, which allows for more precise studies of the pharmacokinetics and metabolism of Delamanid. This isotopic labeling provides valuable insights into the drug’s behavior in biological systems and helps in optimizing its therapeutic use.

Properties

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-HALYWNOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)[2H])[2H])OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.